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Abstract
3-bromo-1-methanesulfonylazetidine is a saturated heterocyclic compound of interest in

medicinal chemistry and drug discovery due to its potential as a versatile building block. This

technical guide provides a comprehensive overview of the synthesis and known properties of

this compound. While detailed experimental protocols and extensive biological data are not

widely published, this document compiles the available information on its synthesis,

physicochemical characteristics, and potential areas of application based on the chemistry of

related azetidine derivatives.

Introduction
Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant

attention in pharmaceutical research. Their strained ring system imparts unique conformational

properties and can influence the physicochemical characteristics of molecules, such as

solubility and metabolic stability. The incorporation of a methanesulfonyl group on the nitrogen

atom can further modify the electronic and steric properties of the azetidine ring, potentially

enhancing interactions with biological targets. The bromine atom at the 3-position serves as a
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versatile handle for further functionalization, making 3-bromo-1-methanesulfonylazetidine a

valuable intermediate for the synthesis of diverse compound libraries.

Physicochemical Properties
Based on available data, the fundamental properties of 3-bromo-1-methanesulfonylazetidine
are summarized below. It is important to note that experimentally determined data such as

melting point, boiling point, and detailed spectroscopic analyses are not readily available in the

public domain and would require experimental determination.

Property Value Source

CAS Number 2731007-08-0 [1]

Molecular Formula C₄H₈BrNO₂S [1]

Molar Mass 214.08 g/mol [1]

Appearance Not specified

Melting Point Not specified

Boiling Point Not specified

Solubility Not specified

Synthesis of 3-bromo-1-methanesulfonylazetidine
A plausible and logical synthetic pathway to 3-bromo-1-methanesulfonylazetidine involves a

three-step sequence starting from the commercially available 3-hydroxyazetidine. This

proposed synthesis is based on established organic chemistry principles and general methods

for the functionalization of azetidines and related compounds.
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Figure 1. Proposed synthetic pathway for 3-bromo-1-methanesulfonylazetidine.

Experimental Protocols (Proposed)
The following are proposed experimental protocols based on general procedures for analogous

reactions. These protocols would require optimization and validation in a laboratory setting.

Step 1: Synthesis of 1-Methanesulfonyl-3-azetidinol

This step involves the protection of the secondary amine of 3-hydroxyazetidine with a

methanesulfonyl group.

Materials: 3-hydroxyazetidine hydrochloride, triethylamine (or another suitable base),

methanesulfonyl chloride, dichloromethane (or another suitable aprotic solvent).

Procedure:

To a stirred solution of 3-hydroxyazetidine hydrochloride in dichloromethane at 0 °C, add

triethylamine (approximately 2.5 equivalents) dropwise.
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Allow the mixture to stir for a short period to liberate the free base.

Slowly add a solution of methanesulfonyl chloride (approximately 1.1 equivalents) in

dichloromethane to the reaction mixture, maintaining the temperature at 0 °C.

Allow the reaction to warm to room temperature and stir until completion (monitoring by

TLC or LC-MS is recommended).

Upon completion, quench the reaction with water and separate the organic layer.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure.

The crude product may be purified by column chromatography on silica gel.

Step 2: Synthesis of 3-bromo-1-methanesulfonylazetidine

This step involves the conversion of the hydroxyl group of 1-methanesulfonyl-3-azetidinol to a

bromide. Several standard methods for the bromination of alcohols could be employed.

Method A: Using Phosphorus Tribromide (PBr₃)

Materials: 1-Methanesulfonyl-3-azetidinol, phosphorus tribromide, a suitable anhydrous

aprotic solvent (e.g., diethyl ether or dichloromethane).

Procedure:

Dissolve 1-methanesulfonyl-3-azetidinol in the anhydrous solvent and cool the solution

to 0 °C.

Slowly add phosphorus tribromide (approximately 0.4 equivalents) to the stirred

solution.

Allow the reaction to proceed at 0 °C or let it warm to room temperature, monitoring its

progress by TLC or LC-MS.

Once the reaction is complete, carefully quench the reaction by pouring it onto ice.
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Extract the product with a suitable organic solvent.

Wash the combined organic extracts with saturated sodium bicarbonate solution and

brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure to yield the crude product.

Purification can be achieved by column chromatography.

Method B: Appel Reaction

Materials: 1-Methanesulfonyl-3-azetidinol, carbon tetrabromide (CBr₄), triphenylphosphine

(PPh₃), a suitable anhydrous aprotic solvent (e.g., dichloromethane).

Procedure:

To a stirred solution of 1-methanesulfonyl-3-azetidinol and carbon tetrabromide

(approximately 1.5 equivalents) in anhydrous dichloromethane at 0 °C, add

triphenylphosphine (approximately 1.5 equivalents) portion-wise.

Allow the reaction mixture to stir at room temperature until the starting material is

consumed (monitor by TLC or LC-MS).

Concentrate the reaction mixture under reduced pressure.

Purify the residue by column chromatography on silica gel to separate the product from

triphenylphosphine oxide and unreacted reagents.

Reactivity and Potential Applications
The chemical reactivity of 3-bromo-1-methanesulfonylazetidine is primarily dictated by the

presence of the bromine atom, which is a good leaving group. This allows for nucleophilic

substitution reactions at the C-3 position, providing a gateway to a wide array of 3-substituted-

1-methanesulfonylazetidine derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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